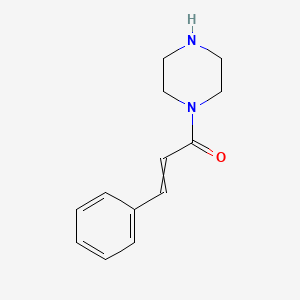
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one
Description
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one is a compound that belongs to the class of cinnamoyl derivatives. It is characterized by the presence of a cinnamoyl group attached to a piperazine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, including antinociceptive and anticonvulsive activities .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-phenyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-7,14H,8-11H2 |
InChI Key |
DLCYXQODDJUHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with cinnamoyl chloride. The process can be summarized as follows:
Stage 1: Piperazine hydrochloride is reacted with cinnamoyl chloride in dichloromethane under reflux conditions for approximately 9 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the piperazine ring or cinnamoyl moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cinnamoyl derivatives, while reduction can produce reduced piperazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with GABA receptors, leading to the modulation of neuronal excitability. This interaction is believed to contribute to its anticonvulsive and antinociceptive effects . Additionally, the compound may exert its effects through antioxidant mechanisms, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
(2e)-3-Phenyl-1-(piperazin-1-yl)prop-2-en-1-one can be compared with other cinnamoyl derivatives and piperazine-based compounds:
Similar Compounds: Cinnamoyl derivatives such as cinnamoyl chloride and cinnamic acid, as well as piperazine derivatives like N-arylpiperazine and N-acylpiperazine.
Uniqueness: this compound stands out due to its combined cinnamoyl and piperazine moieties, which confer unique biological activities and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


